4-Chloro-7-hydroxyquinoline-3-carbonitrile 4-Chloro-7-hydroxyquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1017788-66-7
VCID: VC2902487
InChI: InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H
SMILES: C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl
Molecular Formula: C10H5ClN2O
Molecular Weight: 204.61 g/mol

4-Chloro-7-hydroxyquinoline-3-carbonitrile

CAS No.: 1017788-66-7

Cat. No.: VC2902487

Molecular Formula: C10H5ClN2O

Molecular Weight: 204.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-hydroxyquinoline-3-carbonitrile - 1017788-66-7

Specification

CAS No. 1017788-66-7
Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
IUPAC Name 4-chloro-7-hydroxyquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H
Standard InChI Key ATENTCYDIFPJRQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl

Introduction

Chemical Structure and Properties

4-Chloro-7-hydroxyquinoline-3-carbonitrile (CAS: 1017788-66-7) is a heterocyclic compound characterized by its quinoline scaffold with specific functional group modifications . The compound has a molecular formula of C10H5ClN2O and a molecular weight of 204.61 g/mol .

Physical and Chemical Properties

The compound's key properties are summarized in the following table:

PropertyValueSource
Molecular Weight204.61 g/mol
Molecular FormulaC10H5ClN2O
LogP2.29-2.46
Heavy Atoms Count14
Rotatable Bond Count0
Number of Rings2
Polar Surface Area~57 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
IUPAC Name4-chloro-7-hydroxyquinoline-3-carbonitrile
SMILESC1=CC2=C(C=C1O)N=CC(=C2Cl)C#N

The structure contains a quinoline core with a chloro group at position 4, a hydroxy group at position 7, and a carbonitrile (cyano) group at position 3. These functional groups confer specific chemical properties and reactivity patterns to the molecule.

Synthesis Methods

The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile typically involves multi-step organic reactions. Based on synthesis methods for related compounds, several approaches can be identified.

General Synthetic Route

The synthesis typically follows these key steps:

  • Formation of the quinoline core structure

  • Introduction of the cyano group at position 3

  • Chlorination at position 4

  • Introduction or modification of the hydroxy group at position 7

Chemical Reactivity

The chemical reactivity of 4-Chloro-7-hydroxyquinoline-3-carbonitrile is primarily determined by its functional groups.

Reactivity of the Chloro Group

The chloro group at position 4 is particularly reactive toward nucleophilic substitution:

  • Reaction with amines: The chloro group can be replaced by amino groups to form 4-aminoquinoline derivatives

  • Reaction with thiols: Nucleophilic substitution with thiol compounds can yield 4-thioalkylquinoline derivatives

  • Reaction with azides: Treatment with sodium azide can lead to 4-azidoquinoline-3-carbonitriles, which can be further transformed

Reactivity of Other Functional Groups

  • The hydroxy group at position 7 can undergo various reactions:

    • O-alkylation to form ethers

    • Oxidation to form quinones

    • Esterification with carboxylic acids

  • The carbonitrile group offers additional reactive sites:

    • Hydrolysis to carboxylic acids

    • Reduction to amines

    • Condensation reactions with various nucleophiles

Related Quinoline DerivativeTarget OrganismsActivity Level
7-Chloro-4-thioalkylquinolinesGram-positive bacteriaModerate to high
4-Aminoquinoline-3-carbonitrilesGram-negative bacteriaLow to moderate
Various quinoline-3-carbonitrilesFungal speciesVariable

This suggests that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar antimicrobial properties, though direct experimental verification is required .

Anticancer Activity

Quinoline derivatives structurally similar to 4-Chloro-7-hydroxyquinoline-3-carbonitrile have shown promising anticancer activities:

A study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against multiple human cancer cell lines. For example, these compounds showed effective antiproliferative activity against leukemic and colorectal cancer cells compared to non-cancerous MRC-5 cells .

At higher concentrations (5 × IC50) against the CCRF-CEM cancer cell line, researchers observed:

  • Accumulation of cells in the G0/G1 cell phase

  • Inhibition of DNA and RNA synthesis

  • Induction of apoptosis

These findings suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar anticancer properties, though specific testing is necessary.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity provides insight into the potential applications of 4-Chloro-7-hydroxyquinoline-3-carbonitrile.

Comparison with Related Compounds

The following table compares 4-Chloro-7-hydroxyquinoline-3-carbonitrile with structurally related compounds:

CompoundKey Structural DifferencesBiological Activity Notes
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrileAdditional methoxy group at position 6Enhanced lipophilicity, potentially different biodistribution
7-Chloro-4-hydroxyquinoline-3-carbonitrileChloro and hydroxy positions reversedDifferent reactivity profile and hydrogen-bonding patterns
4-Hydroxyquinoline-3-carboxylic acidCarboxylic acid instead of cyano group, no chloro groupDifferent solubility and bioavailability profile
7-Chloro-(4-thioalkylquinoline) derivativesThioalkyl group at position 4 instead of chloroDemonstrated anticancer activity

These structural comparisons suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile occupies a unique position within the quinoline derivative chemical space, potentially offering distinctive biological activities.

Key Structure-Activity Insights

Based on studies of related compounds:

  • The chloro group at position 4 serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse substituents

  • The hydroxy group at position 7 affects the compound's polarity and hydrogen-bonding capabilities

  • The cyano group at position 3 contributes to the compound's electron-withdrawing properties and can enhance reactivity and biological interactions

Applications in Pharmaceutical Research

4-Chloro-7-hydroxyquinoline-3-carbonitrile has potential applications in pharmaceutical research and development.

As a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications:

  • The reactive chloro group at position 4 allows for the introduction of various substituents, such as amino or thio groups, which can enhance biological activity

  • The hydroxy group at position 7 provides a site for further functionalization

  • The cyano group can be transformed into various functional groups, including amides, carboxylic acids, and amines

Current Research and Future Perspectives

Current research on 4-Chloro-7-hydroxyquinoline-3-carbonitrile and structurally related compounds points to several promising directions for future investigation.

Research Gaps

Several areas require further exploration:

  • Comprehensive evaluation of the biological activities of 4-Chloro-7-hydroxyquinoline-3-carbonitrile

  • Structure-activity relationship studies involving systematic modifications of the compound

  • Detailed mechanistic investigations of its interactions with biological targets

  • Optimization of synthesis routes to improve yield and purity

Future Research Directions

Potential future research directions include:

  • Development of targeted drug delivery systems incorporating this compound or its derivatives

  • Investigation of synergistic effects with established therapeutic agents

  • Exploration of novel applications beyond traditional pharmaceutical uses

  • Green chemistry approaches to its synthesis and derivatization

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